molecular formula C15H11Cl2NO3S B8747991 5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one

5-(2,6-Dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one

Cat. No. B8747991
M. Wt: 356.2 g/mol
InChI Key: FHBYTPATYKGTQN-UHFFFAOYSA-N
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Patent
US08329682B2

Procedure details

Sodium monohydrogen phosphate dodecahydrate (142 g, 1.0 mol) and sodium sulfite (252 g, 2.0 mol) were dissolved in 2 L of water at room temperature, heated to 30° C., and added with 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride 64b (232 g, 1.0 mol). Upon completion of the addition, the reaction mixture was stirred at 60° C. for 16 hours. A solution of 2,6-dichlorobenzyl bromide (240 g, 1.0 mol) in acetone (1.8 L) was added to the above solution, stirred at 60° C. for 1 hour, added with another acetone (200 ml) and stirred for another 2 hours. The reaction mixture was quenched with water (5 L), stirred at room temperature for 1 hour and filtered. The filter cake was washed with water (1 L) and acetone (1 L), and dried in vacuo to obtain the title compound 5-(2,6-dichloro-phenylmethanesulfonyl)-1,3-dihydro-indol-2-one 64c (314 g, yield 88%) as a white solid.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.O.O.P([O-])([O-])(O)=O.[Na+].[Na+].S([O-])([O-])=O.[Na+].[Na+].[O:26]=[C:27]1[CH2:35][C:34]2[C:29](=[CH:30][CH:31]=[C:32]([S:36](Cl)(=[O:38])=[O:37])[CH:33]=2)[NH:28]1.[Cl:40][C:41]1[CH:48]=[CH:47][CH:46]=[C:45]([Cl:49])[C:42]=1[CH2:43]Br>O.CC(C)=O>[Cl:40][C:41]1[CH:48]=[CH:47][CH:46]=[C:45]([Cl:49])[C:42]=1[CH2:43][S:36]([C:32]1[CH:33]=[C:34]2[C:29](=[CH:30][CH:31]=1)[NH:28][C:27](=[O:26])[CH2:35]2)(=[O:38])=[O:37] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
252 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
232 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)S(=O)(=O)Cl
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)Cl
Name
Quantity
1.8 L
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (5 L)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (1 L) and acetone (1 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CS(=O)(=O)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 314 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.